N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide
Description
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide is a chemical compound that features a morpholine ring attached to a cyclohexyl group, which is further linked to a butanamide moiety
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]butanamide |
InChI |
InChI=1S/C15H28N2O2/c1-2-6-14(18)16-13-15(7-4-3-5-8-15)17-9-11-19-12-10-17/h2-13H2,1H3,(H,16,18) |
InChI Key |
IARLFSSGABTZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1(CCCCC1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide typically involves the reaction of morpholine with cyclohexylmethyl chloride to form the intermediate N-(cyclohexylmethyl)morpholine. This intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the cyclohexyl group, potentially converting it to a cyclohexane derivative.
Substitution: The compound can participate in substitution reactions, especially at the amide and morpholine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkylating agents and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated or substituted morpholine and amide derivatives.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and cyclohexyl group may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(cyclohexylmethyl)morpholine
- N-(butyl)morpholine
- N-(cyclohexyl)butanamide
Comparison: N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide is unique due to the presence of both a morpholine ring and a butanamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
